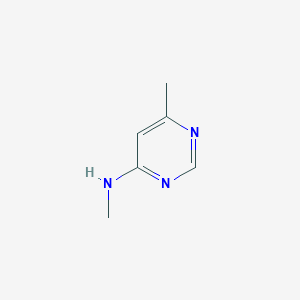
N,6-dimethylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,6-dimethylpyrimidin-4-amine is an organic compound with the molecular formula C6H9N3. It belongs to the class of aminopyrimidines, which are characterized by an amino group attached to a pyrimidine ring. Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.
作用机制
Target of Action
N,6-dimethylpyrimidin-4-amine is a compound that primarily targets the nucleophilic sites of other molecules . This compound, due to its structure, can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows it to act as a nucleophile, attacking the carbon of an aldehyde .
Mode of Action
The mode of action of this compound involves its interaction with its targets through nucleophilic attack . The compound can be deprotonated, forming a conjugated base that is stabilized by resonance . This base can then act as a nucleophile, attacking the carbon of an aldehyde .
Biochemical Pathways
It is known that the compound can act as a nucleophile, suggesting that it may be involved in reactions such as aldol condensations .
Action Environment
It is known that the compound can act as a nucleophile, suggesting that it may be sensitive to factors that affect nucleophilic reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,6-dimethylpyrimidin-4-amine typically involves the reaction of substituted benzamidines with carbonyl compounds under specific conditions. One common method includes the use of substituted 2-benzylidenemalononitriles and substituted benzamidines to produce 2-aryl-5-benzylpyrimidine-4,6-diamines . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and reduce waste. For example, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce halogenated pyrimidines .
科学研究应用
N,6-dimethylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
相似化合物的比较
Similar Compounds
Similar compounds to N,6-dimethylpyrimidin-4-amine include:
2-Chloro-N,6-dimethylpyrimidin-4-amine: This compound has a chloro group instead of an amino group, which can alter its chemical properties and reactivity.
2-Amino-4,6-dimethylpyrimidine: This compound has an amino group at position 2, which can affect its biological activity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring.
属性
IUPAC Name |
N,6-dimethylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-6(7-2)9-4-8-5/h3-4H,1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVSFAWGBMGRFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-ethoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630525.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2630526.png)

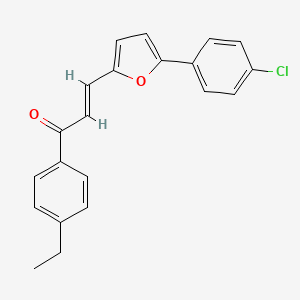
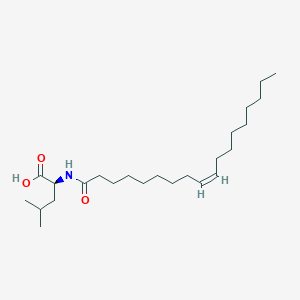
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B2630530.png)
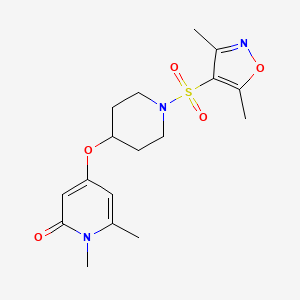
![2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2630534.png)
![5-bromo-N-[2-(3-chlorophenyl)-2-methoxypropyl]thiophene-2-sulfonamide](/img/structure/B2630535.png)
![3-methyl-2-oxo-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2630537.png)
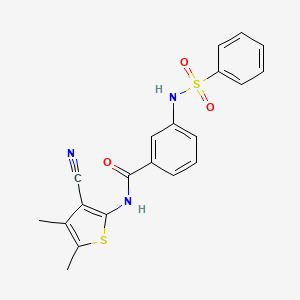
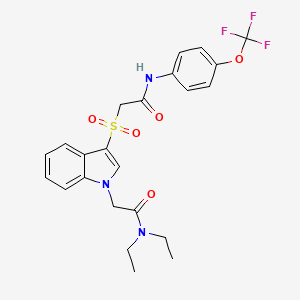
![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)
![N-(2,3-DIMETHYLPHENYL)-2-{[8-ETHYL-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2630544.png)
